Diadenosine pentaphosphate (pentasodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

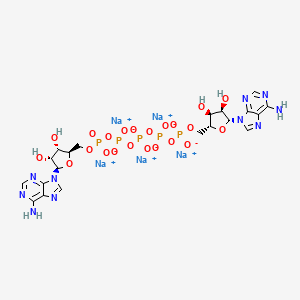

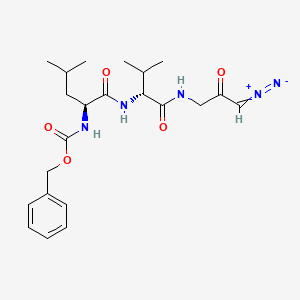

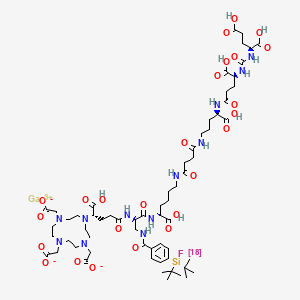

Diadenosine pentaphosphate (pentasodium) is a diadenosine polyphosphate, a compound consisting of two adenosine molecules connected by five phosphate groups. It is an endogenous vasoactive purine dinucleotide found in various biological systems, including platelets, chromaffin cells, and neuronal cells. This compound plays a crucial role in numerous physiological processes, particularly in the nervous and cardiovascular systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diadenosine pentaphosphate (pentasodium) is synthesized through a two-step process. The first step involves the formation of adenosine 5’-tetraphosphate from adenosine triphosphate and trimetaphosphate. In the second step, adenosine 5’-tetraphosphate is converted to diadenosine pentaphosphate. The synthesis requires a pH range of 7.5 to 8.5 and is modulated by metal ions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of diadenosine pentaphosphate (pentasodium) typically involves similar steps as laboratory synthesis but on a larger scale. The process would likely include optimization of reaction conditions and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diadenosine pentaphosphate (pentasodium) undergoes various chemical reactions, including hydrolysis and enzymatic degradation. It can be hydrolyzed by nucleotidases and other enzymes present in blood plasma and cell membranes .

Common Reagents and Conditions: The hydrolysis of diadenosine pentaphosphate (pentasodium) typically involves water and specific enzymes such as 5’-nucleotidase and adenosine kinase inhibitors. The reactions occur under physiological conditions, often at neutral pH and body temperature .

Major Products Formed: The primary products formed from the hydrolysis of diadenosine pentaphosphate (pentasodium) include adenosine monophosphate, adenosine diphosphate, and adenosine triphosphate .

Scientific Research Applications

Diadenosine pentaphosphate (pentasodium) has a wide range of scientific research applications:

Chemistry: It is used as a reagent in biochemical assays to study enzyme activities and nucleotide interactions.

Biology: It plays a role in cellular signaling and energy transfer processes. It is also used to investigate purinergic signaling pathways.

Medicine: Diadenosine pentaphosphate (pentasodium) is studied for its potential therapeutic effects on cardiovascular diseases, including hypertension and myocardial ischemia. .

Mechanism of Action

Diadenosine pentaphosphate (pentasodium) exerts its effects through various purinergic receptors, including P1 and P2 receptors. It activates 5’-nucleotidase and inhibits adenosine kinase activity in vitro. The compound is metabolized by soluble enzymes in blood plasma and membrane-bound ectoenzymes in endothelial and smooth muscle cells. It also influences the release of nitric oxide and prostacyclin, contributing to its vasoactive properties .

Comparison with Similar Compounds

- Diadenosine triphosphate

- Diadenosine tetraphosphate

- Diadenosine hexaphosphate

- Diadenosine pyrophosphate

Comparison: Diadenosine pentaphosphate (pentasodium) is unique due to its specific structure, consisting of five phosphate groups linking two adenosine molecules. This structure allows it to interact with a distinct set of purinergic receptors and enzymes compared to other diadenosine polyphosphates. For example, diadenosine triphosphate and diadenosine tetraphosphate have shorter phosphate chains, which affect their binding affinity and biological activity .

Diadenosine pentaphosphate (pentasodium) stands out for its potent vasoactive properties and its role in modulating cardiovascular and nervous system functions .

Properties

Molecular Formula |

C20H24N10Na5O22P5 |

|---|---|

Molecular Weight |

1026.3 g/mol |

IUPAC Name |

pentasodium;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C20H29N10O22P5.5Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);;;;;/q;5*+1/p-5/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |

InChI Key |

NNMFUJJMJIYTSP-CSMIRWGRSA-I |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;oxalic acid](/img/structure/B10860979.png)

![(3S,6S,14S)-6-acetamido-N-[1-(1,3-benzothiazol-2-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-3-(2-methylpropyl)-2,5,8-trioxo-1,4,9-triazacyclotetradecane-14-carboxamide](/img/structure/B10860991.png)

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(5-fluorofuran-2-yl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methoxy]phenyl]propanoic acid](/img/structure/B10861018.png)

![2-[3-[1-[(1R)-1,2-dihydroacenaphthylen-1-yl]piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide;hydrochloride](/img/structure/B10861031.png)

![(1R,2S)-2-[(1R)-1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid](/img/structure/B10861038.png)

![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B10861043.png)

![2-Oxazolidinone, 3-[2-[[(1R)-1-[5-(4-fluoro-3-methylphenyl)-2-pyrimidinyl]ethyl]amino]-4-pyrimidinyl]-4-(1-methylethyl)-, (4S)-](/img/structure/B10861056.png)

![(3R,3aR,6R,6aR)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10861081.png)